1-(4-fluorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-(4-methylphenyl)-2-(2-methylpropylsulfanyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2S/c1-14(2)13-24-20-22-12-19(16-6-4-15(3)5-7-16)23(20)18-10-8-17(21)9-11-18/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVUHRPFZSPDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the 4-fluorophenyl, isobutylthio, and p-tolyl groups. Common reagents used in these reactions include halogenated precursors, thiols, and aromatic compounds. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like sodium hydride or organolithium compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with analogues from the evidence:
Notes:
- Lipophilicity : The target compound’s isobutylthio and p-tolyl groups likely increase logP compared to SB203580 (sulfonyl group) or SB202190 (hydroxyl group), enhancing membrane permeability but reducing aqueous solubility.
- Electron Effects : The 4-fluorophenyl group at position 1 is conserved in kinase inhibitors (e.g., SB203580), suggesting its role in binding pocket interactions.
Biological Activity
1-(4-fluorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole is a synthetic compound belonging to the imidazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- IUPAC Name : 1-(4-fluorophenyl)-5-(4-methylphenyl)-2-(2-methylpropylsulfanyl)imidazole
- Molecular Formula : C20H21FN2S
- Molecular Weight : 340.46 g/mol
- CAS Number : 1206994-52-6
Structural Features
The compound features a fluorinated phenyl group, an isobutylthio moiety, and a p-tolyl group attached to the imidazole ring. This unique combination is hypothesized to influence its biological activity significantly.
Pharmacological Properties
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that imidazole derivatives exhibit antimicrobial properties. The presence of the fluorine atom may enhance interactions with microbial targets, potentially increasing efficacy against resistant strains.
- GABA-A Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators (PAMs) of GABA-A receptors. This modulation could lead to anxiolytic effects, making it a candidate for further exploration in treating anxiety disorders .
The biological activity of this compound may be attributed to its interaction with specific receptors or enzymes:
- GABA-A Receptor Interaction : Compounds with imidazole rings often interact with GABA-A receptors, which play a crucial role in neurotransmission. The modulation of these receptors can lead to various neurological effects, including sedation and anxiolysis .
- Enzyme Inhibition : Imidazole derivatives are known to inhibit various enzymes, including those involved in metabolic pathways. This inhibition can alter drug metabolism and enhance therapeutic effects.
Study on Metabolic Stability
A comparative study evaluated the metabolic stability of imidazole derivatives, including this compound. The findings indicated that this compound exhibited higher metabolic stability compared to traditional drugs like alpidem, which undergo rapid biotransformation leading to hepatotoxicity .
Table 1: Metabolic Stability Comparison
| Compound | % Parent Compound Remaining (120 min) |
|---|---|
| This compound | 90% |
| Alpidem | 38.60% |
Antimicrobial Studies
In vitro studies have shown that imidazole derivatives possess significant antimicrobial properties. The specific activity of this compound against various bacterial strains was assessed, revealing promising results that warrant further investigation into its potential as an antimicrobial agent.
Q & A
Basic Research Question
-
NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and thioether linkage integrity. Aromatic protons typically appear as multiplets in δ 6.8–7.8 ppm, while isobutylthio groups show δ 1.0–2.5 ppm .
-
X-Ray Crystallography : Single-crystal analysis resolves spatial arrangement. For example, disordered dithiolane rings in related compounds require refinement with SHELXL . Key parameters:
Parameter Value (Example from ) R factor 0.040 C–C bond length 1.75–1.82 Å Dihedral angles 5.2–12.7°
How can researchers address crystallographic disorder in X-ray structures of this compound?
Advanced Research Question
Disorder, such as in dithiolane rings (observed in ), requires:
Multi-position refinement : Model disorder using PART instructions in SHELXL .
Validation tools : Use PLATON to check for missed symmetry or overfitting.
Thermal parameters : Apply anisotropic displacement parameters for non-hydrogen atoms to improve accuracy .
What experimental designs are optimal for studying its kinase inhibitory activity?
Advanced Research Question
- In vitro kinase assays : Use purified kinases (e.g., p38 MAPK) with ATP-competitive inhibition protocols. SB203580 (a structural analog) shows IC₅₀ values in the nM range, serving as a positive control .
- Cellular assays : Treat cell lines (e.g., murine macrophages) with the compound (10–50 µM) and measure downstream phosphorylation via Western blot .
- Specificity controls : Include off-target kinase panels and inactive analogs (e.g., SB202474) to rule out nonspecific effects .
How to resolve contradictions in reported biological activity data?
Advanced Research Question
Discrepancies in inhibitory potency may arise from:
Assay conditions : Variations in ATP concentrations (e.g., 10 µM vs. 100 µM) significantly affect IC₅₀ values .
Cell permeability : Use sulfo-NHS-biotinylation to confirm intracellular uptake .
Metabolic stability : Perform LC-MS/MS to detect metabolite interference .
What computational methods support structure-activity relationship (SAR) studies?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Fluorophenyl and p-tolyl groups often occupy hydrophobic pockets .
- MD simulations : Analyze binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR models : Corporate Hammett constants (σ) of substituents to predict electronic effects on activity .
How to validate synthetic intermediates for purity in multi-step synthesis?
Basic Research Question
- HPLC-DAD : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥98% is typical .
- Mass spectrometry : HR-ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₂₀H₂₀FN₂S: calc. 339.13, found 339.14) .
What strategies mitigate toxicity in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
